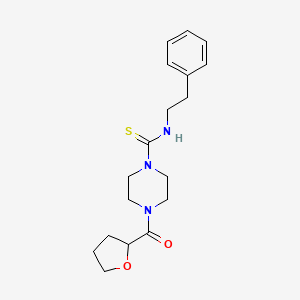
1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
説明
1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, also known as DAPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DAPC is a pyrrolidinecarboxamide derivative that has shown promise in treating various diseases, including cancer and inflammation.
科学的研究の応用
Metabolites and Drug Metabolism
- Drug Metabolism : A study on L-735,524, a potent HIV-1 protease inhibitor, identified significant metabolites isolated from human urine, revealing insights into the drug's metabolic pathways, including glucuronidation and N-depyridomethylation. This kind of study illustrates how understanding the metabolism of chemical compounds can contribute to developing effective therapeutic agents (Balani et al., 1995).
Environmental Toxicology
- Environmental Exposure : Research on environmental exposure to organophosphorus and pyrethroid pesticides in children showcased the importance of monitoring and understanding chemical compounds' impact on public health. This study indicates the widespread exposure and underscores the need for regulating harmful substances (Babina et al., 2012).
Neurological Impact Studies
- Neurotoxicity : An investigation into the neurotoxic effects of certain compounds, like MPTP, on human brain function provides critical data for neurodegenerative disease research and potential therapeutic targets. Understanding such compounds' actions can inform the development of treatments for conditions like Parkinson's disease (Hansen J N Van et al., 1983).
Pharmacokinetics
- Pharmacokinetics of Anticancer Drugs : Studies on the pharmacokinetics and tolerability of new compounds, such as S-1, a novel oral fluoropyrimidine anticancer drug, are crucial for drug development. This research demonstrates the process of evaluating new drugs for safety and effectiveness in treating diseases like cancer (Chu et al., 2004).
Oxidative Stress and Disease
- Oxidative DNA Damage in Disease : Investigating oxidative damage to DNA, as seen in Alzheimer's disease patients, offers valuable insights into disease mechanisms and potential interventions. Such research highlights the role of oxidative stress in neurodegenerative diseases and the potential for therapeutic strategies targeting oxidative damage (Gabbita et al., 1998).
特性
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-21-13-17(23(27)24-18-6-2-1-3-7-18)14-25(21)20-12-11-16-10-9-15-5-4-8-19(20)22(15)16/h1-8,11-12,17H,9-10,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODSNUMNTOTDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N4CC(CC4=O)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4066440.png)
![4-sec-butoxy-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4066452.png)

![7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4066465.png)
![methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B4066471.png)
![N-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B4066474.png)
![2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4066480.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B4066499.png)
![(5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-furyl)methanol trifluoroacetate (salt)](/img/structure/B4066501.png)
![N-[2-(1-adamantyl)ethyl]-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4066502.png)
![N-cyclopropyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4066506.png)

![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066521.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylpropanamide](/img/structure/B4066522.png)